Viridiflorine Viridiflorine Viridiflorine is a natural product found in Eupatorium cannabinum, Cynoglossum stylosum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 551-57-5
VCID: VC3846596
InChI: InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1
SMILES: CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol

Viridiflorine

CAS No.: 551-57-5

Cat. No.: VC3846596

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

Viridiflorine - 551-57-5

Specification

CAS No. 551-57-5
Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
IUPAC Name [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Standard InChI InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1
Standard InChI Key BWQSLRZZOVFVHJ-ABHRYQDASA-N
Isomeric SMILES C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
SMILES CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Canonical SMILES CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Viridiflorine (C15H27NO4\text{C}_{15}\text{H}_{27}\text{NO}_4) has a molecular weight of 285.38 g/mol and is systematically named [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate . Its IUPAC name reflects the stereochemical arrangement of its pyrrolizidine core and esterified side chain, which are critical for its interactions with biological targets.

Table 1: Key Chemical Descriptors of Viridiflorine

PropertyValue
Molecular FormulaC15H27NO4\text{C}_{15}\text{H}_{27}\text{NO}_4
Molecular Weight285.38 g/mol
InChI KeyN/A (PubChem CID 6453144)
SMILESC[C@@H](O)C[C@@H](C)[C@@H](OC(=O)C[C@H]1C[C@@H]2CCCN2C1)O\text{C}[C@@H](O)C[C@@H](C)[C@@H](OC(=O)C[C@H]1C[C@@H]2CCCN2C1)O
SynonymsViridiflorine; 551-57-5; UNII-4F0407YP2J

Structural Analysis

The compound features a pyrrolizidine alkaloid backbone fused with a hydroxylated ester moiety. X-ray crystallography and NMR studies reveal that the 1R,8S configuration of the pyrrolizidine ring and the 2S stereocenter in the side chain are essential for its bioactivity . The 3D conformation shows intramolecular hydrogen bonding between the hydroxyl groups and the ester carbonyl, stabilizing the molecule in aqueous environments .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

Viridiflorine is predominantly found in species of the Asteraceae family:

  • Eupatorium japonicum: A perennial herb native to East Asia, traditionally used for treating inflammation and respiratory ailments .

  • Cynoglossum germanicum: A biennial plant in the Boraginaceae family, known for its hepatotoxic pyrrolizidine alkaloids .

These plants biosynthesize viridiflorine via the polyketide pathway, where ornithine and acetyl-CoA precursors undergo cyclization and oxidation to form the pyrrolizidine nucleus .

Ecological and Phylogenetic Distribution

The compound’s occurrence in distantly related plant families (Asteraceae vs. Boraginaceae) suggests convergent evolution of pyrrolizidine alkaloid biosynthesis as a defense mechanism against herbivores . In E. japonicum, viridiflorine co-occurs with sesquiterpenes like tulipinolide, indicating synergistic roles in plant defense .

Pharmacological Properties and Mechanisms of Action

Antioxidant Activity

In zebrafish models, viridiflorine reduces reactive oxygen species (ROS) by 47% and malondialdehyde (MDA) by 32% while enhancing superoxide dismutase (SOD) activity . These effects are mediated through inhibition of xanthine oxidase (XOD), the enzyme responsible for uric acid (UA) and ROS production .

Anti-Hyperuricemic Effects

Viridiflorine lowers serum UA levels by 28% in hyperuricemic zebrafish, comparable to the standard drug allopurinol . Mechanistically, it downregulates HIF-1α and mTOR pathways, which are overactive in UA overproduction .

Table 2: Pharmacodynamic Profile of Viridiflorine

ParameterEffect SizeModel System
ROS Reduction47% ↓Zebrafish
MDA Reduction32% ↓Zebrafish
Serum UA Reduction28% ↓Hyperuricemic Zebrafish
XOD InhibitionIC₅₀ = 12 μMIn vitro assay

Metabolic Pathway Modulation

Metabonomics analysis using LC-MS/MS identifies viridiflorine’s impact on:

  • Aminoacyl-tRNA biosynthesis: Critical for protein synthesis under oxidative stress .

  • Phenylalanine metabolism: Linked to antioxidant defense via tyrosine derivatives .

Extraction Methodologies and Analytical Techniques

Ethanol-Based Extraction

Optimized protocols use 70% ethanol to achieve a viridiflorine yield of 1.2 mg/g dry weight from E. japonicum . Higher ethanol concentrations (>80%) reduce yields due to poor solubility of polar alkaloids .

Chromatographic Profiling

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) enables quantification at limits of detection (LOD) of 0.05 ng/mL . Characteristic fragmentation patterns include m/z 285 → 156 (pyrrolizidine core) and m/z 285 → 128 (ester side chain) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator